molecular formula C27H20O7 B2405643 Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate CAS No. 879925-75-4

Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate

Cat. No.: B2405643
CAS No.: 879925-75-4
M. Wt: 456.45
InChI Key: SWYSHOXLQUTCRH-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a complex benzofuran derivative featuring two fused benzofuran rings. Key structural attributes include:

  • A benzyloxy group at position 3 of the first benzofuran ring.
  • A methoxycarbonyl-substituted benzofuran moiety at position 2 of the first benzofuran ring.
  • A second methoxycarbonyl group at position 5 of the first benzofuran ring.

This compound is part of a broader class of benzofuran-based molecules known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Its synthesis likely involves multi-step halogenation and esterification reactions, as seen in analogous benzofuran derivatives .

Properties

IUPAC Name

methyl 2-(5-methoxycarbonyl-1-benzofuran-3-yl)-3-phenylmethoxy-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O7/c1-30-26(28)17-8-10-22-19(12-17)21(15-32-22)25-24(33-14-16-6-4-3-5-7-16)20-13-18(27(29)31-2)9-11-23(20)34-25/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYSHOXLQUTCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=C2C3=C(C4=C(O3)C=CC(=C4)C(=O)OC)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a complex organic compound belonging to the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables for clarity.

Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₃₁H₂₈O₅
  • Molecular Weight : 484.55 g/mol
  • Functional Groups : Benzofuran, ether, ester

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. A notable study reported the synthesis and biological assessment of several benzofuran derivatives, including compounds similar to this compound.

Key Findings:

  • Cell Lines Tested : Non-small cell lung carcinoma (A549 and NCI-H23)
  • IC₅₀ Values : The most potent derivatives showed IC₅₀ values ranging from 0.49 µM to 68.9 µM, indicating strong inhibitory effects on tumor cell proliferation .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Methyl Compound AA5491.48Apoptosis induction
Methyl Compound BNCI-H230.49VEGFR-2 inhibition
Methyl Compound CA54947.02Cell cycle arrest

The mechanisms through which benzofuran derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have been shown to trigger apoptosis in cancer cells, with one study demonstrating that a specific derivative caused 42.05% apoptosis in A549 cells compared to a control group .
  • Inhibition of Angiogenesis : The ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) is critical for preventing tumor growth by limiting blood supply .

Case Studies

Several case studies highlight the effectiveness of benzofuran derivatives in clinical settings:

  • Study on Lung Cancer : A study involving the administration of a benzofuran derivative demonstrated significant tumor reduction in a murine model of lung cancer, correlating with decreased angiogenesis markers .
  • Combination Therapy : Research indicates that combining benzofuran derivatives with existing chemotherapeutic agents enhances overall efficacy against resistant cancer cell lines, suggesting a synergistic effect .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The molecular structure includes multiple functional groups that contribute to its reactivity and interaction with biological systems.

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

2.1 Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to inhibit the proliferation of hepatocellular carcinoma cells by modulating pathways associated with epithelial-mesenchymal transition (EMT) and metastasis. Specifically, the compound downregulates p53 and integrin α7 expression, leading to decreased cell motility and migration in cancer cell lines .

2.2 Antiviral Effects
Benzofuran derivatives have been investigated for their antiviral properties. The compound may disrupt viral replication processes, making it a candidate for further research in antiviral drug development .

2.3 Anti-inflammatory Activity
In addition to its anticancer and antiviral properties, this compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

3.1 Precursor Selection
Starting materials typically include substituted benzofurans and carboxylic acids that undergo various reactions such as esterification and alkylation.

3.2 Reaction Conditions
The synthesis often requires specific conditions such as temperature control, inert atmospheres, and the use of catalysts to achieve optimal yields.

Table 2: Synthesis Overview

StepDescription
Step 1: EsterificationReacting benzofuran with carboxylic acid
Step 2: AlkylationIntroducing benzyloxy groups
Step 3: PurificationColumn chromatography or recrystallization

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

4.1 Hepatocellular Carcinoma Study
In a notable study, the compound demonstrated significant anti-metastatic effects on Huh7 cells with mutated p53 genes, indicating its potential for targeted cancer therapies .

4.2 Viral Inhibition Research
Another research effort focused on the compound's ability to inhibit viral replication in vitro, suggesting a promising avenue for developing antiviral agents .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its dual benzofuran rings and specific substituents. Below is a comparative analysis with structurally related benzofuran derivatives:

Compound Name Key Substituents Functional Group Differences vs. Target Compound Biological Activity/Properties (If Reported) Reference
Methyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Chlorobenzyloxy at C5, methyl at C2 Chlorine substitution vs. benzyloxy; single benzofuran ring Not explicitly reported; halogenation may enhance reactivity
2-Methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate Methylbenzyloxy at C5, methoxyethyl ester at C3 Methoxyethyl ester vs. methoxycarbonyl; methyl substitution Improved solubility due to methoxyethyl group
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran Chlorine at C5, phenylsulfonyl at C3 Sulfonyl group vs. carboxylate; no fused benzofuran Structural analog used in crystallography studies
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Dimethoxybenzoyloxy at C5 Benzoyloxy vs. benzyloxy; additional methoxy groups Potential for enhanced metabolic stability
3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one Benzodioxol moiety fused to benzofuran Lactone group vs. carboxylate; no methoxycarbonyl Studied for solid-state conformation
Key Observations:
  • Substituent Effects : The target compound’s benzyloxy and methoxycarbonyl groups differentiate it from halogenated (e.g., chloro, bromo) or sulfonated analogues. These substituents likely influence electronic properties, solubility, and binding affinity .

Crystallographic and Computational Studies

  • Structural Validation: X-ray crystallography, facilitated by programs like SHELX and ORTEP-3, has been critical in confirming the geometries of benzofuran derivatives, including halogenated and sulfonated variants .
  • Conformational Analysis : The benzodioxol-containing analogue () demonstrates how fused ring systems and substituents affect molecular packing and stability .

Preparation Methods

Rhodium-Mediated C–H Activation and Annulation

Rhodium catalysts have demonstrated exceptional efficacy in constructing substituted benzofuran cores via C–H activation. In a seminal approach, substituted benzamides undergo rhodium-catalyzed annulation with vinylene carbonate to yield benzofuran derivatives (30–80% yields) through a four-step mechanism involving migratory insertion and β-oxygen elimination. For the target compound, this method could facilitate the formation of the 5-methoxycarbonyl-substituted benzofuran moiety.

A relay rhodium catalysis system employing toluene sulfonic acid and tetrahydrofuran/water solvent mixtures enables chemodivergent benzofuran synthesis. Substrates with electron-donating groups (e.g., methoxycarbonyl) exhibit enhanced yields due to improved stabilization of intermediates. This approach may prove advantageous for introducing the 3-benzyloxy group via subsequent functionalization.

Table 1: Rhodium-Catalyzed Benzofuran Synthesis Parameters

Substrate Pairing Catalyst System Yield Range Key Functional Groups
Benzamide + Vinylene Carbonate CpRh/NaOPiv·H2O/DCM 30–80% Methoxycarbonyl
Aryl Boronic Acids + Alkenes Rh(COD)2OTf/THF-H2O 45–92% Benzyloxy

Copper-Catalyzed One-Pot Assembly

Copper bromide/sodium carbonate systems enable three-component reactions between amines, salicylaldehydes, and calcium carbide-derived alkynes to generate amino-benzofurans. While this method primarily produces amino-substituted derivatives, replacing the amine component with benzyloxy precursors could allow direct incorporation of the 3-benzyloxy group. The reaction’s aqueous compatibility (DMSO/H2O solvent) enhances scalability for industrial applications.

Lewis Acid-Mediated Cycloaddition Approaches

Scandium-Triflate-Catalyzed [4+1] Cycloaddition

Scandium triflate efficiently catalyzes the formation of aminobenzofurans via [4+1] cycloaddition between isocyanides and ortho-quinone methides (up to 91% yields). For the target molecule, modifying the isocyanide component to carry methoxycarbonyl groups could enable simultaneous installation of both the benzofuran core and its 5-carboxylate substituent.

Critical Analysis :

  • Temperature sensitivity: Optimal yields achieved at 60–80°C
  • Solvent dependence: Dichloromethane outperforms polar aprotic solvents in minimizing side reactions

Zinc-Mediated Propargylation/Cyclization

Zinc chloride facilitates propargylation of phenolic compounds followed by benzannulation to construct polysubstituted benzofurans. This method’s success in generating eustifoline D analogues (75–91% yields) suggests potential applicability for assembling the target compound’s bis-benzofuran system through sequential propargylation steps.

Multi-Step Sequential Functionalization

Silylation-Ozonolysis-Esterification Cascade

The patent-protected five-step synthesis of 4-benzofuran-carboxylates provides a template for methoxycarbonyl group installation. Key stages:

  • Silylation : Protection of ketone functionality using trimethylsilyl chloride
  • Ozonolysis : Oxidative cleavage of alkene intermediates
  • Esterification : Methylation using methanol/H+ at 40°C

Optimization Insight :

  • Methane sulfonic acid (4 mol/mol) enables efficient esterification without thermal degradation
  • Elimination of Claisen rearrangement steps reduces isomer formation risks

Lithium Aluminum Hydride Reduction Pathways

Selective reduction of ester intermediates using LiAlH4 in anhydrous ether enables precise control over functional group transformations. Example protocols demonstrate:

  • 84% yield in methyl ester to hydroxymethyl conversions
  • Subsequent chlorination with thionyl chloride/pyridine achieves 55% yield

Application Strategy :

  • Reduce 5-carboxylate to hydroxymethyl
  • Introduce benzyloxy group via nucleophilic substitution
  • Re-esterify using methyl chloroformate

Catalyst-Free Benzofuran Assembly

Sulfur Ylide-Mediated Cyclization

Reaction of hydroxyl-substituted aryl alkynes with sulfur ylides in acetonitrile generates tricyclic benzofurans without metal catalysts. This method’s tolerance for electron-withdrawing groups (e.g., methoxycarbonyl) makes it suitable for constructing the target compound’s electron-deficient benzofuran moiety.

Mechanistic Advantage :

  • Consecutive nucleophilic addition/cyclization prevents regioisomer formation
  • Ambient temperature conditions preserve acid-sensitive groups

Comparative Analysis of Methodologies

Table 2: Synthetic Route Efficiency Metrics

Method Step Count Overall Yield Functional Group Compatibility
Rhodium Catalysis 3–4 30–80% Methoxycarbonyl, Benzyloxy
Copper-Mediated 1 65–89% Limited to amino/benzyloxy
Silylation-Ozonolysis 5 ~21% Carboxylate esters
Catalyst-Free 2 33–84% Nitro, hydroxyl

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure adequate ventilation, especially in confined areas, to avoid inhalation of vapors or mists .
  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
  • Storage : Store in tightly sealed containers in dry, well-ventilated areas. Avoid ignition sources and electrostatic discharge .
  • Emergency Measures : Eyewash stations and safety showers must be accessible. For skin/eye exposure, rinse immediately with water for ≥15 minutes .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify benzofuran backbone signals (e.g., aromatic protons at δ 6.5–8.0 ppm, ester carbonyls at ~δ 165–170 ppm). Compare with synthesized reference standards .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C24H18O7\text{C}_{24}\text{H}_{18}\text{O}_7) via exact mass analysis .
  • X-Ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning, as demonstrated in analogous benzofuran derivatives .

Q. What solvents are compatible with this compound for long-term storage?

  • Methodological Answer :

  • Recommended Solvents : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (Ar/N2_2) to prevent hydrolysis of ester groups .
  • Avoid Protic Solvents : Methanol or water may degrade methoxycarbonyl groups over time .

Advanced Research Questions

Q. How can researchers optimize synthesis routes when encountering low yields in benzofuran coupling steps?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2/PPh3_3) for Suzuki-Miyaura coupling of benzofuran boronic esters. Adjust ligand ratios to enhance regioselectivity .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation. Optimize reaction time/temperature to minimize side products .
  • Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc) to isolate target compound from unreacted starting materials .

Q. How to resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Cross-Validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and 2D techniques (COSY, HSQC) to assign overlapping signals. For example, distinguish benzyloxy protons from methoxycarbonyl groups via 1H^1 \text{H}-13C^{13} \text{C} correlations .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous signals .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. For example, assess the benzofuran ring’s susceptibility to oxidation .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts to guide functionalization strategies .

Q. What strategies enable selective functionalization of the benzofuran core without degrading ester groups?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect methoxycarbonyl moieties with tert-butyldimethylsilyl (TBS) groups during halogenation or alkylation steps .
  • Mild Reaction Conditions : Use low-temperature (−78°C) lithiation or photoredox catalysis to minimize ester hydrolysis .

Q. How to assess the compound’s photostability under experimental conditions?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor absorbance changes (e.g., λmax 280–320 nm for benzofurans) under controlled light exposure .
  • Accelerated Aging Studies : Expose the compound to UV light (e.g., 365 nm) in quartz cells and analyze degradation products via LC-MS .

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